molecular formula C11H9ClN2O4S2 B2727812 (2-{[(4-Chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid CAS No. 929839-22-5

(2-{[(4-Chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid

Cat. No.: B2727812
CAS No.: 929839-22-5
M. Wt: 332.77
InChI Key: VYKNVTMKXLMFLJ-UHFFFAOYSA-N
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Description

(2-{[(4-Chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid is a complex organic compound that features a thiazole ring, a sulfonamide group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{[(4-Chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-amino-1,3-thiazole in the presence of a base such as triethylamine. The resulting intermediate is then reacted with chloroacetic acid under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the purity and stability of the compound.

Chemical Reactions Analysis

Types of Reactions

(2-{[(4-Chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring and the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2-{[(4-Chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents .

Medicine

In medicine, this compound is investigated for its potential anti-inflammatory and antimicrobial properties. It has shown promise in preclinical studies as a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of (2-{[(4-Chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the thiazole ring can participate in π-π interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (2-{[(4-Methylphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid
  • (2-{[(4-Bromophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid
  • (2-{[(4-Fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid

Uniqueness

What sets (2-{[(4-Chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid apart from its analogs is the presence of the 4-chlorophenyl group. This group can significantly influence the compound’s reactivity, biological activity, and overall stability. The chlorine atom can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O4S2/c12-7-1-3-9(4-2-7)20(17,18)14-11-13-8(6-19-11)5-10(15)16/h1-4,6H,5H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKNVTMKXLMFLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=NC(=CS2)CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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